molecular formula C16H10BrNO4 B11678723 2-(4-Bromo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(4-Bromo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B11678723
M. Wt: 360.16 g/mol
InChI Key: BEFOTYUKOJBOMC-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group and a dioxoisoindole moiety. Its molecular formula is C16H10BrNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methylphenylacetic acid to obtain 2-(4-bromo-2-methylphenyl)acetic acid . This intermediate is then subjected to cyclization reactions involving phthalic anhydride under acidic conditions to form the dioxoisoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The brominated phenyl group and the dioxoisoindole moiety are key structural features that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its dioxoisoindole structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C16H10BrNO4

Molecular Weight

360.16 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C16H10BrNO4/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22)

InChI Key

BEFOTYUKOJBOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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